molecular formula C3H7ClMg B1583787 Magnesium, chloropropyl- CAS No. 2234-82-4

Magnesium, chloropropyl-

Cat. No.: B1583787
CAS No.: 2234-82-4
M. Wt: 102.84 g/mol
InChI Key: RYEXTBOQKFUPOE-UHFFFAOYSA-M
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Description

We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Greener Chemistry. This product, 1.0 M in 2-methyltetrahydrofuran aligns with Safer Solvents and Auxiliaries, Use of Renewable Feedstocks and Inherently Safer Chemistry for Accident Prevention.

Mechanism of Action

Target of Action

Chloropropylmagnesium, also known as Magnesium, chloropropyl- or propylmagnesium chloride, is an organometallic compound . It is primarily used as a reagent in chemical manufacturing to introduce the n-propyl group . The primary targets of Chloropropylmagnesium are organic compounds that require the addition of the n-propyl group.

Mode of Action

The mode of action of Chloropropylmagnesium involves its interaction with its targets, primarily organic compounds. As a Grignard reagent, Chloropropylmagnesium can add an n-propyl group to various organic compounds, facilitating the synthesis of a wide range of chemicals . This interaction results in the formation of new chemical bonds, leading to the creation of new compounds.

Biochemical Pathways

The exact biochemical pathways affected by Chloropropylmagnesium are dependent on the specific reactions it is used in. As a Grignard reagent, it plays a crucial role in the synthesis of various organic compounds. It is involved in the transfer of the n-propyl group, which can affect multiple biochemical pathways depending on the specific compounds being synthesized .

Pharmacokinetics

It is also likely to be unstable in biological systems due to its reactivity .

Result of Action

The molecular and cellular effects of Chloropropylmagnesium’s action are primarily seen in the synthesis of new organic compounds. By adding an n-propyl group to its targets, Chloropropylmagnesium facilitates the creation of a wide range of chemicals. These new compounds can have various effects at the molecular and cellular level, depending on their specific properties and functions .

Action Environment

The action, efficacy, and stability of Chloropropylmagnesium can be influenced by various environmental factors. As a highly reactive compound, it is sensitive to moisture and can react violently with water . Therefore, it must be handled and stored under controlled conditions to maintain its stability and reactivity. Other factors, such as temperature and the presence of other chemicals, can also influence its reactivity and effectiveness .

Properties

IUPAC Name

magnesium;propane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEXTBOQKFUPOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883815
Record name Magnesium, chloropropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-82-4
Record name Propylmagnesium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloropropyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloropropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropropylmagnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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